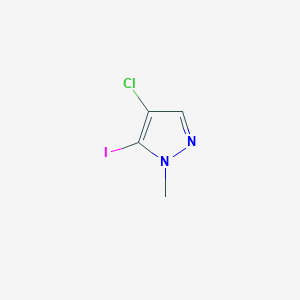![molecular formula C22H25N3O2S B2355252 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide CAS No. 895015-30-2](/img/structure/B2355252.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as EBC, is a chemical compound that has been of significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Aplicaciones Científicas De Investigación
Cytotoxic and Antimicrobial Properties
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, as part of a series of benzothiazole derivatives, has been synthesized and evaluated for its biological activities. Notably, this compound demonstrated significant cytotoxicity against three cancer cell lines: A549, MCF7-MDR, and HT1080. Additionally, it exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi, indicating its potential as an antimicrobial agent (Nam, Dung, Thuong, & Hien, 2010).
Environmental Applications
In environmental science, a novel magnetic nanoadsorbent was synthesized using a derivative of this compound for the removal of Zn2+ and Cd2+ ions from industrial wastes. The study highlighted its high adsorption capacity, stability, reusability, and ease of synthesis and separation, making it a suitable adsorbent for practical removal of these ions from industrial wastes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Anticancer Research
Another study focused on synthesizing 2-anilinopyridine-3-acrylamides as tubulin polymerization inhibitors, which included a derivative of this compound. The research indicated promising cytotoxicity, particularly against the A549 human lung adenocarcinoma epithelial cell line, suggesting its potential in anticancer therapies (Kamal, Ashraf, Khan, Nimbarte, Faazil, Reddy, & Taj, 2014).
Antiviral and COVID-19 Research
Recent studies in 2023 explored the antiviral activities of pyridine and thiazole derivatives, including their potential as COVID-19 inhibitors. The compounds, including derivatives of this chemical, were synthesized and evaluated through molecular docking and dynamic simulation targeting the main protease of COVID-19, highlighting their significance in the ongoing fight against the pandemic (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023).
Propiedades
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-2-27-18-10-11-19-20(13-18)28-22(24-19)25(15-16-7-6-12-23-14-16)21(26)17-8-4-3-5-9-17/h6-7,10-14,17H,2-5,8-9,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDEXKDXFHPPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)





![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2355181.png)
![Ethyl 5-(2,2-diphenylacetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2355183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2355186.png)
![N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2355187.png)

![1-(3-chlorophenyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2355191.png)